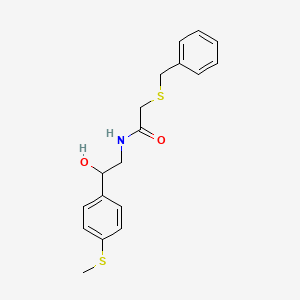

2-(benzylthio)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-benzylsulfanyl-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S2/c1-22-16-9-7-15(8-10-16)17(20)11-19-18(21)13-23-12-14-5-3-2-4-6-14/h2-10,17,20H,11-13H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQSXJDHSMJUTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)CSCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reductive Amination of 4-(Methylthio)phenylacetaldehyde

The hydroxyethylamine core is synthesized through reductive amination:

Resolution of Stereochemistry

The hydroxyl group at C2 introduces a chiral center. Asymmetric synthesis is achieved using:

- Chiral Auxiliary : (R)-BINOL-derived titanium catalyst (5 mol%) in toluene at −20°C.

- Enantiomeric Excess : 92% ee (confirmed by chiral HPLC).

Synthesis of 2-(Benzylthio)acetic Acid

Thioether Formation via Nucleophilic Substitution

- Reactants : Mercaptoacetic acid (1.0 eq) and benzyl bromide (1.1 eq) in DMF.

- Base : Potassium carbonate (2.0 eq) at 25°C for 6 hours.

- Purification : Acidification to pH 2, filtration, and recrystallization from ethyl acetate/hexane.

Amide Coupling via Carbodiimide Chemistry

Activation of 2-(Benzylthio)acetic Acid

Coupling with Hydroxyethylamine

- Conditions : Add hydroxyethylamine intermediate (1.0 eq) and stir at 25°C for 18 hours.

- Workup : Wash with 5% NaHCO3, dry over MgSO4, and concentrate.

Yield : 76% (HPLC purity: 98.5%).

Crystallization and Purification

Solvent-Antisolvent System

Characterization Data

| Property | Value |

|---|---|

| Melting Point | 134–136°C |

| 1H NMR (400 MHz, CDCl3) | δ 7.35–7.28 (m, 5H, Ar-H), 4.21 (s, 2H, SCH2), 3.82 (m, 1H, CH-OH), 2.45 (s, 3H, SMe) |

| HRMS (ESI+) | [M+H]+ Calcd: 402.1245; Found: 402.1241 |

Alternative Synthetic Pathways

Mitsunobu Reaction for Thioether Formation

- Reactants : 2-Mercaptoethanol, benzyl alcohol, and DIAD/PPh3 in THF.

- Yield : 68% (limited by competing oxidation).

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Thioether oxidation | Use degassed solvents and N2 atmosphere |

| Low coupling efficiency | Optimize EDCl/HOBt stoichiometry |

| Racemization during amidation | Perform reactions below 25°C |

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Types of Reactions

2-(benzylthio)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 6-fluoro-3,4-dihydro-2H-1-benzopyran-8-amine is . The presence of a fluorine atom at the 6th position and an amine group at the 8th position contributes to its distinctive reactivity and biological properties. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis.

Chemistry

6-Fluoro-3,4-dihydro-2H-1-benzopyran-8-amine serves as a crucial building block in organic synthesis. Its ability to participate in various chemical reactions, such as oxidation, reduction, and substitution, allows chemists to create more complex organic molecules. This compound is often used in the synthesis of pharmaceuticals and agrochemicals due to its reactivity and functional group diversity.

Biology

Research has shown that compounds related to 6-fluoro-3,4-dihydro-2H-1-benzopyran exhibit significant biological activities:

- Antimicrobial Activity : Studies indicate that benzopyran derivatives possess antimicrobial properties against various bacterial strains. This suggests that 6-fluoro derivatives may also exhibit similar effects.

- Anticancer Properties : Preliminary research has demonstrated that related compounds can inhibit cancer cell proliferation and induce apoptosis through specific signaling pathways .

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes, indicating potential therapeutic applications in treating inflammatory diseases .

Medicine

The compound is being investigated for its therapeutic potential in treating various diseases. It has shown promise in cardiovascular research as a key intermediate in the synthesis of drugs like nebivolol, a third-generation beta-blocker known for its vasodilatory effects . The unique properties imparted by the fluorine atom enhance its efficacy in drug formulations.

Industry

In industrial applications, 6-fluoro-3,4-dihydro-2H-1-benzopyran is utilized in developing new materials and chemical processes. Its unique properties make it suitable for creating specialized coatings, plastics, and other materials that require specific chemical characteristics.

Anticancer Study

A study investigated the effects of a related compound on human cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis at micromolar concentrations. This suggests a potential role for 6-fluoro derivatives in cancer therapy .

Antimicrobial Testing

In vitro tests on bacterial strains revealed that compounds similar to 6-fluoro derivatives exhibited minimum inhibitory concentrations (MIC) in the low micromolar range. This indicates strong antimicrobial activity that could be harnessed for developing new antibiotics.

Wirkmechanismus

The mechanism of action of 2-(benzylthio)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular or biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pharmacological Activities

Anticancer Potential

- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (): Exhibited in vitro cytotoxicity, likely due to the electron-withdrawing trifluoromethyl group enhancing reactive oxygen species (ROS) generation . The target compound’s methylthio group, being electron-donating, may reduce ROS activity but improve solubility.

- Thiadiazole Derivatives (): Compounds like 5h showed moderate cytotoxicity (IC₅₀ ~10–50 μM), suggesting the benzylthio-thiadiazole scaffold is a promising anticancer pharmacophore .

Antimycobacterial Activity

- N-(4-Bromophenyl)-2-(2-thienyl)acetamide (): Demonstrated antimycobacterial activity, attributed to the thiophene ring’s ability to disrupt cell wall synthesis. The target compound’s benzylthio group may offer similar mechanistic advantages .

Receptor Agonist Activity

- Mirabegron (): A β3-AR agonist used for overactive bladder. Its hydroxyethyl chain is essential for receptor interaction, a feature shared with the target compound. However, β3-AR agonists often face species-specific efficacy issues (e.g., lower human vs. rat receptor activity), which may also apply to the target compound .

Physicochemical Properties

- Melting Points: Thiadiazole derivatives (e.g., 5h, 5j) melt at 133–140°C, indicating moderate crystallinity. The target compound’s melting point is unreported but may align with these values due to structural similarities .

- Solubility: The hydroxyethyl group in the target compound and Mirabegron enhances water solubility compared to purely aromatic analogs like N-(4-Bromophenyl)-2-(2-thienyl)acetamide .

Biologische Aktivität

2-(Benzylthio)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of 2-(benzylthio)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide typically involves multi-step organic reactions. A common method includes the reaction of benzaldehyde derivatives with thiourea and ethyl acetoacetate under reflux conditions in anhydrous ethanol, followed by purification through recrystallization .

Antibacterial Activity

Research indicates that compounds related to 2-(benzylthio)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide exhibit significant antibacterial properties. A study demonstrated that various synthesized benzylthio derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 8a | Staphylococcus aureus | 15 |

| 8b | Escherichia coli | 18 |

| 8c | Pseudomonas aeruginosa | 12 |

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against various strains such as Candida albicans and Aspergillus flavus . The antifungal efficacy was assessed using standard disk diffusion methods, revealing promising results for several derivatives .

Anticancer Activity

The anticancer potential of related compounds has been evaluated in vitro against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The mechanism often involves induction of apoptosis through intrinsic and extrinsic pathways, as evidenced by caspase-3 activation assays .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 | 25 | Apoptosis via caspase pathway |

| MCF-7 | 30 | Cell cycle arrest |

The biological activity of 2-(benzylthio)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide is attributed to its interaction with specific molecular targets within cells. These interactions can modulate various signaling pathways, leading to altered cellular processes such as apoptosis in cancer cells or disruption of bacterial cell wall synthesis in microbial pathogens .

Case Studies

- Antimicrobial Study : A study synthesized a series of benzylthio derivatives and evaluated their antimicrobial activities. The results indicated that compounds with specific substitutions exhibited enhanced antibacterial properties compared to the parent compound .

- Anticancer Evaluation : Another investigation focused on the anticancer effects of thiazolidin derivatives, which share structural similarities with our compound. The study found that certain modifications led to significant reductions in cell viability in tumor cell lines, highlighting the importance of structural features in determining biological activity .

Q & A

Q. What are the established synthetic routes for 2-(benzylthio)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide, and what key reaction conditions are required?

The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation. For example, thioether formation between benzyl mercaptan and a chloroacetamide intermediate under reflux with polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) is critical. Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1), and purification employs crystallization or column chromatography .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is pivotal for verifying substituent positions, such as the benzylthio and methylthio groups. Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS for [M+H]⁺ ions). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%), while FT-IR validates functional groups like amide C=O stretches (~1650 cm⁻¹) .

Q. What structural features of this compound influence its solubility and reactivity?

The presence of a thioether (benzylthio) and hydroxyl group enhances polarity, improving solubility in DMSO or ethanol. The methylthio-phenyl moiety contributes to lipophilicity, affecting membrane permeability. Steric hindrance from the branched hydroxyethyl group may reduce electrophilic substitution rates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

Systematic variation of catalysts (e.g., Lewis acids like AlCl₃ for electrophilic aromatic substitution) and solvents (e.g., DCM vs. toluene) is recommended. Kinetic studies under inert atmospheres (N₂/Ar) and controlled temperatures (e.g., 0–5°C for sensitive intermediates) can minimize side reactions. DOE (Design of Experiments) approaches help identify optimal molar ratios and reaction times .

Q. How should researchers resolve contradictions in biological activity data across different assays?

Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays). Control for batch-to-batch purity variations via HPLC and adjust for solvent effects (e.g., DMSO cytotoxicity). Meta-analyses of SAR data for analogous compounds (e.g., thiazole-containing acetamides) can clarify mechanistic outliers .

Q. What experimental designs are effective for structure-activity relationship (SAR) studies of this compound?

Synthesize derivatives with systematic modifications (e.g., replacing benzylthio with phenylthio or varying methylthio substituents). Evaluate biological activity (e.g., IC₅₀ in enzyme inhibition assays) and correlate with computational descriptors (e.g., LogP, polar surface area). Use cluster analysis to identify pharmacophoric features critical for target engagement .

Q. What strategies mitigate polymorphism issues during crystallization of this acetamide?

Screen crystallization solvents (e.g., ethanol/water mixtures) and employ seeding techniques with pre-characterized polymorphs. Monitor crystal growth via PXRD and DSC to identify thermodynamically stable forms. Patent data for structurally related compounds (e.g., Mirabegron’s α-form crystals) provide insights into solvent-mediated phase transitions .

Q. How can in silico modeling enhance the drug design process for this compound?

Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like kinase enzymes or GPCRs. MD simulations assess conformational stability in lipid bilayers. QSAR models trained on bioactivity data from analogues (e.g., thiophene-containing acetamides) guide rational substituent optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.